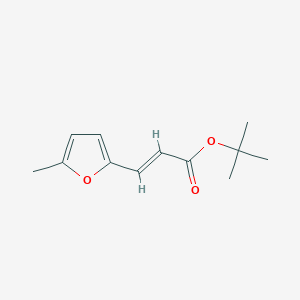
tert-butyl (2E)-3-(5-methylfuran-2-yl)prop-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-butyl (2E)-3-(5-methylfuran-2-yl)prop-2-enoate: is an organic compound that belongs to the class of esters. Esters are commonly known for their pleasant fragrances and are widely used in the flavor and fragrance industry. This particular compound features a furan ring, which is a five-membered aromatic ring containing one oxygen atom, and a tert-butyl group, which is a bulky substituent that can influence the compound’s reactivity and stability.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (2E)-3-(5-methylfuran-2-yl)prop-2-enoate can be achieved through esterification reactions. One common method involves the reaction of 5-methylfuran-2-carboxylic acid with tert-butyl alcohol in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid . The reaction typically proceeds under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of solid acid catalysts can also be explored to facilitate the esterification process and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
tert-butyl (2E)-3-(5-methylfuran-2-yl)prop-2-enoate: can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The double bond in the prop-2-enoate moiety can be reduced to form the corresponding alkane.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as or can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using or can be employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like or .
Major Products Formed
Oxidation: Formation of furanones or carboxylic acids.
Reduction: Formation of saturated esters.
Substitution: Formation of various substituted esters depending on the nucleophile used.
Applications De Recherche Scientifique
tert-butyl (2E)-3-(5-methylfuran-2-yl)prop-2-enoate:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Potential use in the study of enzyme-catalyzed reactions involving esters.
Medicine: Exploration of its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the flavor and fragrance industry due to its aromatic properties.
Mécanisme D'action
The mechanism of action of tert-butyl (2E)-3-(5-methylfuran-2-yl)prop-2-enoate involves its interaction with molecular targets such as enzymes or receptors. The ester functional group can undergo hydrolysis to release the corresponding acid and alcohol, which may then participate in further biochemical pathways. The furan ring can also interact with biological macromolecules, influencing their function and activity.
Comparaison Avec Des Composés Similaires
tert-butyl (2E)-3-(5-methylfuran-2-yl)prop-2-enoate: can be compared with other esters containing furan rings, such as:
- Methyl (2E)-3-(5-methylfuran-2-yl)prop-2-enoate
- Ethyl (2E)-3-(5-methylfuran-2-yl)prop-2-enoate
- tert-butyl (2E)-3-(furan-2-yl)prop-2-enoate
These compounds share similar structural features but differ in their substituents, which can influence their reactivity, stability, and applications. The presence of the tert-butyl group in This compound provides steric hindrance, making it more resistant to certain reactions compared to its methyl or ethyl counterparts.
Propriétés
Formule moléculaire |
C12H16O3 |
|---|---|
Poids moléculaire |
208.25 g/mol |
Nom IUPAC |
tert-butyl (E)-3-(5-methylfuran-2-yl)prop-2-enoate |
InChI |
InChI=1S/C12H16O3/c1-9-5-6-10(14-9)7-8-11(13)15-12(2,3)4/h5-8H,1-4H3/b8-7+ |
Clé InChI |
OOUPYRKOPJQBDO-BQYQJAHWSA-N |
SMILES isomérique |
CC1=CC=C(O1)/C=C/C(=O)OC(C)(C)C |
SMILES canonique |
CC1=CC=C(O1)C=CC(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




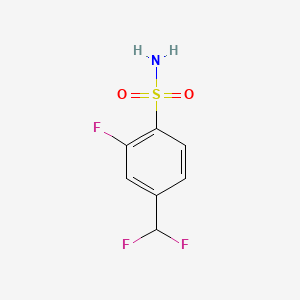

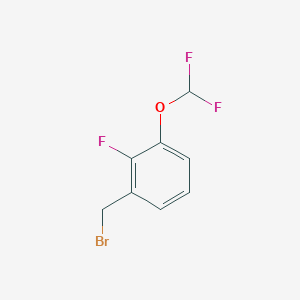
![N-methyl-3-oxaspiro[5.5]undecan-9-amine](/img/structure/B13472612.png)
![Ethyl 4-aminopyrazolo[1,5-a][1,3,5]triazine-8-carboxylate](/img/structure/B13472613.png)
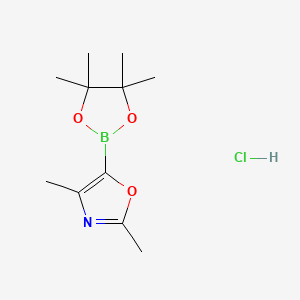
![1-{3,7,9-Trioxabicyclo[3.3.1]nonan-1-yl}methanamine hydrochloride](/img/structure/B13472636.png)
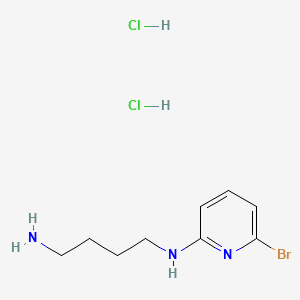


![2-({1-[(Tert-butoxy)carbonyl]-1,2,3,4-tetrahydroquinolin-6-yl}oxy)acetic acid](/img/structure/B13472660.png)
![6,7-Dimethoxy-2-(4-{2-oxabicyclo[2.2.2]octane-1-carbonyl}piperazin-1-yl)quinazolin-4-amine hydrochloride](/img/structure/B13472661.png)
